3,5'-Dichloro-2'-fluoropropiophenone
Description
3,5'-Dichloro-2'-fluoropropiophenone is a halogenated propiophenone derivative characterized by two chlorine atoms at positions 3 and 5' and a fluorine atom at position 2' on the aromatic ring. Its molecular formula is C₉H₆Cl₂FO, with a molecular weight of 233.05 g/mol. The electron-withdrawing effects of the halogens influence its reactivity, solubility, and interactions with biological targets .
Properties
Molecular Formula |
C9H7Cl2FO |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
3-chloro-1-(5-chloro-2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl2FO/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5H,3-4H2 |
InChI Key |
UCUBQGQLSQAMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCCl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Analysis
- Halogen Substitution: The 3,5'-dichloro-2'-fluoro substitution in the main compound creates a strong electron-withdrawing effect, deactivating the aromatic ring toward electrophilic substitution. This contrasts with 2',4'-difluoropropiophenone, which lacks chlorine and has weaker deactivation overall . The 3',5'-dichloro-2'-hydroxypropiophenone analog replaces fluorine with a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents .
- The 2,2-dimethylbutyrophenone backbone in CAS 898766-00-2 extends the carbon chain, increasing lipophilicity and possibly altering metabolic pathways compared to propiophenones .
Physicochemical Properties
- Lipophilicity: The main compound’s logP value is likely higher than 2',4'-difluoropropiophenone due to the presence of two chlorine atoms, enhancing membrane permeability .
- Melting Points : Compounds with hydroxyl groups (e.g., 18430-74-5) exhibit higher melting points than halogenated analogs due to hydrogen bonding .
Research Findings and Data
NMR and Structural Elucidation
- Main Compound: Key NMR signals (e.g., δ ~7.5–7.9 ppm for aromatic protons, δ ~70–140 ppm for oxygenated carbons) would align with patterns observed in related halogenated propiophenones .
- Comparative Data : The discontinued 3'-chloro-5'-fluoro analog (CAS 28298-26-2) likely shows distinct $^{19}\text{F-NMR}$ shifts due to differing halogen positions .
Crystallography
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